molecular formula C14H12FNO B1444980 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde CAS No. 1458247-26-1

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde

Cat. No. B1444980
M. Wt: 229.25 g/mol
InChI Key: MEIVXDADANVGGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde consists of a benzaldehyde group attached to a fluorophenyl group and a methylamino group. Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Application 1: Synthesis of New Schiff Bases

  • Summary of the Application: This compound is used in the synthesis of new Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . Schiff bases are a promising class of compounds in the treatment of infectious diseases.
  • Methods of Application: The compound reacts with corresponding benzaldehydes with various substituents at position 4 to obtain new derivatives .
  • Results or Outcomes: Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

Application 2: Synthesis of Thiazole-based Schiff Base Derivatives

  • Summary of the Application: This compound is used in the synthesis of Thiazole-based Schiff base derivatives, which have significant pharmacological potential .
  • Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize thiazole-based Schiff base compounds .
  • Results or Outcomes: Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL . Compounds 7 and 9 displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively .

Application 3: Synthesis of Metal Complexes

  • Summary of the Application: This compound is used in the synthesis of metal complexes, specifically Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes .
  • Methods of Application: The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium .
  • Results or Outcomes: The synthesized metal complexes have potential applications in various fields, including catalysis, magnetism, and medicine .

Application 4: Synthesis of 3-Substitued-4-Amino-5-Hydrazino-1,2,4-Triazole Schiff Bases

  • Summary of the Application: This compound is used in the synthesis of 3-substitued-4-amino-5-hydrazino-1,2,4-triazole Schiff bases . These Schiff bases have shown significant pharmacological potential.
  • Methods of Application: The compound reacts with corresponding benzaldehydes with various substituents to obtain new derivatives .
  • Results or Outcomes: The synthesized compounds have shown moderate to high antibacterial and antioxidant activities .

properties

IUPAC Name

4-(4-fluoro-N-methylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-16(14-8-4-12(15)5-9-14)13-6-2-11(10-17)3-7-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIVXDADANVGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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